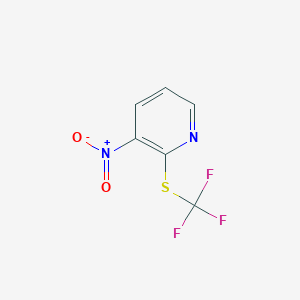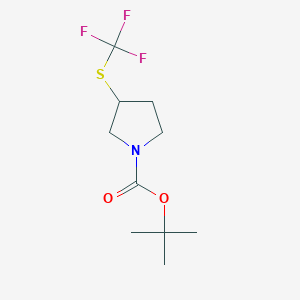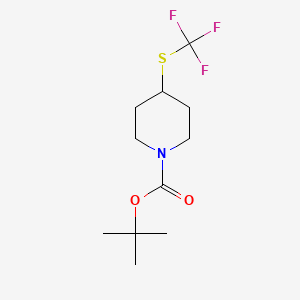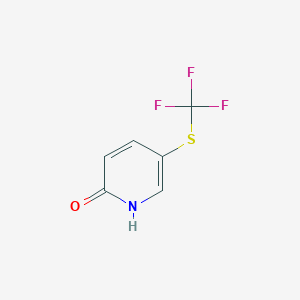
3-Nitro-2-(trifluoromethylthio)pyridine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-(trifluoromethylthio)pyridine, also known as 3N-TFP, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a molecular formula of C5H4F3N2OS and a molecular weight of 191.14 g/mol. 3N-TFP has a boiling point of 128-129 °C, a melting point of -50 °C, and a flash point of 23 °C. It is soluble in water, ethanol, and methanol, and insoluble in ether.
Mécanisme D'action
3-Nitro-2-(trifluoromethylthio)pyridine, 97% acts as an electrophile in organic synthesis, forming covalent bonds with nucleophiles. It is also a strong oxidizing agent and can be used to oxidize organic compounds. Additionally, it can act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
3-Nitro-2-(trifluoromethylthio)pyridine, 97% has been found to be non-toxic and non-irritating when used in laboratory experiments. However, it has been found to be toxic to aquatic life and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-Nitro-2-(trifluoromethylthio)pyridine, 97% in laboratory experiments are its low cost, its high purity, and its availability in a wide range of concentrations. Additionally, it is easy to use and can be stored at room temperature. However, it is important to note that 3-Nitro-2-(trifluoromethylthio)pyridine, 97% is a strong oxidizing agent and should be handled with care.
Orientations Futures
In the future, 3-Nitro-2-(trifluoromethylthio)pyridine, 97% may be used in the synthesis of new pharmaceuticals, polymers, and other organic compounds. It may also be used in the synthesis of new heterocyclic compounds, as well as in the synthesis of other organic compounds. Additionally, it may be used in the development of new catalytic reactions, as well as in the development of new catalysts. Finally, 3-Nitro-2-(trifluoromethylthio)pyridine, 97% may be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
3-Nitro-2-(trifluoromethylthio)pyridine, 97% can be synthesized by reacting 3-nitropyridine with trifluoromethylthiol in an aqueous solution. The reaction is conducted at a temperature of 70-80 °C for two hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization to obtain a 97% pure compound.
Applications De Recherche Scientifique
3-Nitro-2-(trifluoromethylthio)pyridine, 97% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and as a reagent for organic synthesis. It has also been used in the synthesis of organic compounds, such as quinolines, thiophenes, and pyridines. Additionally, 3-Nitro-2-(trifluoromethylthio)pyridine, 97% has been used in the synthesis of various heterocyclic compounds and as a reagent in the synthesis of various other organic compounds.
Propriétés
IUPAC Name |
3-nitro-2-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-5-4(11(12)13)2-1-3-10-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYNUQOOPXWQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)



![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)
